1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
1-benzyl-3-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazol-2-yl]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N3O2S/c23-22(24,25)17-10-8-16(9-11-17)14-31-21-27-26-19(30-21)18-7-4-12-28(20(18)29)13-15-5-2-1-3-6-15/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHVWNWFEVNVFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC=C(C2=O)C3=NN=C(O3)SCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.
Formation of the Dihydropyridinone Moiety: This can be achieved through the condensation of appropriate aldehydes with amines, followed by cyclization under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkoxides, amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The trifluoromethyl group imparts unique electronic properties, making this compound useful in the development of advanced materials.
Agrochemicals: The compound’s structural features may be leveraged to develop new pesticides or herbicides.
Mechanism of Action
The mechanism of action of 1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the oxadiazole ring may participate in hydrogen bonding or other interactions with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
1-Benzyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,2-dihydropyridin-2-one Key Differences: Lacks the sulfanyl-linked trifluoromethylbenzyl group.
3-(5-Benzylsulfanyl-1,3,4-oxadiazol-2-yl)-1-methylpyridin-2(1H)-one Key Differences: Replaces the trifluoromethylbenzyl group with a simple benzylsulfanyl moiety. Impact: Reduced electron-withdrawing effects (from -CF₃) may decrease metabolic stability, as trifluoromethyl groups are known to resist oxidative degradation .
Functional Analogues
Tolyloxadiazole Inhibitors (e.g., COX-2 Inhibitors) Comparison: Many tolyloxadiazoles exhibit anti-inflammatory activity via cyclooxygenase inhibition. The trifluoromethyl group in the target compound may enhance binding affinity to hydrophobic enzyme pockets, similar to celecoxib derivatives . Data Gap: No direct evidence links the target compound to COX-2 inhibition.
Antimicrobial Oxadiazoles
- Comparison : Sulfanyl-linked oxadiazoles (e.g., 5-(methylsulfanyl)-1,3,4-oxadiazoles) show activity against Gram-positive bacteria. The trifluoromethylbenzyl group in the target compound could broaden spectrum efficacy by enhancing penetration into bacterial membranes .
Physicochemical Properties
| Property | Target Compound | Simple Oxadiazole Analogue | Tolyloxadiazole (COX-2 Inhibitor) |
|---|---|---|---|
| LogP (Lipophilicity) | High (est. 3.8–4.2)* | Moderate (est. 2.5–3.0) | High (3.5–4.0) |
| Metabolic Stability | Likely high (due to -CF₃) | Low to moderate | High |
| Synthetic Accessibility | Complex (multiple steps) | Moderate | Well-established |
*Estimated based on trifluoromethyl group contributions .
Research Findings and Limitations
Thermodynamic Stability : Oxadiazole rings are generally stable under physiological conditions, but substituents like -SCF₃ may introduce susceptibility to nucleophilic attack .
Evidence Gaps : The provided literature focuses on atmospheric chemistry (e.g., hydroxyl radical reactions with volatile organics) and lacks direct relevance to the target compound’s synthesis, bioactivity, or industrial applications .
Biological Activity
1-benzyl-3-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-oxadiazol-2-yl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article compiles current research findings on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the presence of a dihydropyridinone core linked to an oxadiazole moiety and a trifluoromethyl-substituted phenyl group. Its molecular formula is , with a molecular weight of approximately 397.4 g/mol.
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole and dihydropyridine structures exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of oxadiazoles possess broad-spectrum antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study highlighted that certain oxadiazole derivatives showed Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics such as streptomycin .
Anticancer Properties
The anticancer potential of this compound has been explored through various assays. A notable study evaluated the cytotoxic effects of oxadiazole derivatives on human breast cancer cell lines (MCF-7). The results indicated that some derivatives exhibited significant cytotoxicity, with IC50 values lower than those of conventional chemotherapeutic agents like cisplatin .
Anti-inflammatory Effects
Inflammation plays a critical role in the progression of various diseases. Compounds similar to this compound have been reported to exhibit anti-inflammatory activity. In animal models, these compounds demonstrated the ability to reduce paw edema induced by carrageenan, suggesting their potential use in treating inflammatory conditions .
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular proliferation and inflammation.
- Interaction with Cellular Targets : Binding to DNA or RNA may disrupt cellular functions leading to apoptosis in cancer cells.
- Antioxidant Properties : Some studies suggest that similar compounds can scavenge free radicals, reducing oxidative stress in cells.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
